1-(Ethylamino)-3-fluoropropan-2-ol
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Overview
Description
1-(Ethylamino)-3-fluoropropan-2-ol is an organic compound that features a fluorine atom, an ethylamino group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-3-fluoropropan-2-ol typically involves the reaction of 3-fluoropropan-2-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Ethylamino)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Methylamino)-3-fluoropropan-2-ol
- 1-(Ethylamino)-2-fluoropropan-2-ol
- 1-(Ethylamino)-3-chloropropan-2-ol
Comparison: 1-(Ethylamino)-3-fluoropropan-2-ol is unique due to the presence of both an ethylamino group and a fluorine atom, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C5H12FNO |
---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
1-(ethylamino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C5H12FNO/c1-2-7-4-5(8)3-6/h5,7-8H,2-4H2,1H3 |
InChI Key |
SIHFSTIYJOKUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(CF)O |
Origin of Product |
United States |
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